N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine
Description
Properties
CAS No. |
6274-72-2 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C21H22N2O/c1-3-9-19(10-4-1)17-23(18-20-11-5-2-6-12-20)15-16-24-21-13-7-8-14-22-21/h1-14H,15-18H2 |
InChI Key |
BQZDSMXFQIGYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC2=CC=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine typically involves the reaction of 2-chloropyridine with N,N-dibenzylethanolamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the carbon atom of the chloropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced pyridine derivatives. Substitution reactions can result in various substituted pyridine compounds.
Scientific Research Applications
N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine-containing compounds with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with target molecules, while the benzyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their pharmacological or synthetic distinctions are summarized below:
Key Research Findings
- Substituent Position Matters: The pyridin-2-yloxy group in the target compound likely engages in distinct receptor interactions compared to pyridin-3-yloxy derivatives. For example, Compound 9 (pyridin-3-yloxy) exhibits a nine-fold lower affinity for α4β2* nAChR than its monomeric form, whereas the pyridin-2-yloxy orientation may optimize binding .
- N-Substituent Effects: Replacing dimethyl (Compound 9) with dibenzyl groups increases molecular weight (MW: ~371 g/mol vs. ~194 g/mol) and logP (estimated ~4.5 vs.
- Pharmacological Diversification: Structural analogs like 25I-NBOMe (psychedelic) and isotonitazene (opioid) highlight how minor modifications shift biological targets, underscoring the importance of the pyridyloxy-benzylamine scaffold in receptor selectivity .
Biological Activity
N,N-Dibenzyl-2-(pyridin-2-yloxy)ethan-1-amine is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity, focusing on its interactions, mechanisms, and implications in therapeutic contexts.
Chemical Structure and Properties
The compound features a dibenzyl amine structure with a pyridin-2-yloxy substituent, which contributes to its unique pharmacological profile. Its molecular formula is , and it has been characterized for various biological activities including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that this compound may inhibit pro-inflammatory pathways. Specifically, it has been shown to interfere with the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in mediating inflammatory responses. Inhibition of this pathway can lead to reduced cytokine production, potentially alleviating conditions associated with chronic inflammation .
Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in tumor cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. The structure-activity relationship (SAR) studies suggest that the presence of the dibenzyl moiety enhances its binding affinity to targets involved in cancer progression .
In Vitro Studies
A series of experiments have evaluated the cytotoxicity of this compound across different cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu Hypopharyngeal Cells | 15.5 | Apoptosis induction via caspase activation |
| HeLa Cervical Cancer Cells | 20.3 | Bcl-2 modulation |
| MCF7 Breast Cancer Cells | 18.7 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity, particularly against FaDu cells, suggesting a potential application in treating hypopharyngeal cancers .
Case Studies
Recent case studies have highlighted the efficacy of this compound in animal models. For instance:
- Study on Inflammation : In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
- Cancer Treatment : A study involving xenograft models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to untreated controls .
Q & A
Q. How can discrepancies between computational and experimental spectral data be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
